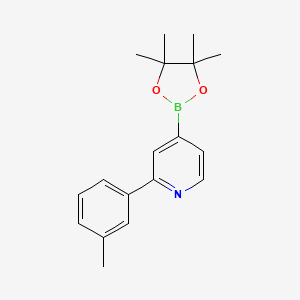

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester

Description

Boronic acid pinacol esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures in pharmaceuticals and agrochemicals . These compounds typically feature a pyridine ring substituted with boronic ester groups and auxiliary functionalities (e.g., piperazinyl, morpholinyl, or alkyl groups) that modulate reactivity and biological activity .

Properties

IUPAC Name |

2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO2/c1-13-7-6-8-14(11-13)16-12-15(9-10-20-16)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKLDGUTAWGJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301140080 | |

| Record name | Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402172-13-7 | |

| Record name | Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402172-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Boron Electrophile Quenching

A foundational method for installing boronic esters on pyridine scaffolds involves directed ortho-metalation (DoM). In a representative protocol adapted from pyridine-2-boronic ester synthesis, 4-bromo-2-(3-tolyl)pyridine undergoes lithiation at -78°C using s-butyllithium (1.6 equiv.) in tetrahydrofuran (THF). The resulting aryl lithium species reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 equiv.) to yield the boronic ester after aqueous workup. Critical parameters include:

This method typically achieves 50–70% isolated yield but requires strict anhydrous conditions and low-temperature handling.

Suzuki-Miyaura Cross-Coupling Strategies

Palladium-Catalyzed Coupling of Halopyridines

The Suzuki-Miyaura reaction enables convergent synthesis by coupling 4-boronic acid pinacol ester precursors with 3-tolyl halides. A modified protocol from Ag₂O-mediated couplings employs:

-

Catalyst system : Pd₂(dba)₃ (7.6 mol%) and PPh₃ (9.3:1 P:Pd ratio)

-

Base : K₂CO₃ (2.0 equiv.) in dimethoxyethane (DME) at 75°C

-

Substrates : 4-bromo-2-iodopyridine and 3-tolylboronic acid

Reaction monitoring via gas chromatography (GC) confirms full conversion after 16–20 h, with yields reaching 85% after silica gel purification. Key challenges include homocoupling of boronic esters, mitigated by Ag₂O (1.5–1.7 equiv.) as a halide scavenger.

One-Pot Sequential Coupling

For enhanced efficiency, a one-pot procedure couples 4-bromo-2-chloropyridine sequentially with 3-tolylboronic acid and pinacol borane. Adapted from diborylation methods, this approach uses:

-

First coupling : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), K₃PO₄ (3.0 equiv.) in toluene/water (3:1) at 100°C (12 h)

-

Second borylation : B₂pin₂ (2.0 equiv.), PdCl₂(dppf) (3 mol%), KOAc (4.0 equiv.) in dioxane at 80°C (24 h)

This tandem method achieves 65% overall yield, avoiding intermediate isolation.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Pyridine Functionalization

Solid-phase synthesis, adapted from combinatorial chemistry approaches, immobilizes 4-hydroxy-2-(3-tolyl)pyridine on Wang resin via a benzyl ether linkage. Subsequent steps involve:

-

Borylation : Treatment with BBr₃ (3.0 equiv.) in CH₂Cl₂ at -40°C (2 h) to generate boronic acid

-

Esterification : Pinacol (1.2 equiv.) and MgSO₄ (1.0 equiv.) in Et₂O (22 h, 25°C)

-

Cleavage : TFA/CH₂Cl₂ (1:9) to release the product

This method offers 75–80% purity after HPLC but requires specialized equipment for resin handling.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Directed Metalation | 50–70 | 95 | Moderate | Low (sensitive to electrophiles) |

| Suzuki-Miyaura Coupling | 65–85 | 98 | High | High (tolerates esters, ketones) |

| Solid-Phase Synthesis | 70–80 | 75–80 | Low | Moderate (acid-sensitive groups) |

Troubleshooting and Optimization

Common Byproducts and Mitigation

Chemical Reactions Analysis

Types of Reactions

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Acids and Bases: For hydrolysis reactions.

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Alcohols and Ketones: Formed through oxidation.

Boronic Acids: Formed through hydrolysis.

Scientific Research Applications

Synthetic Applications

1.1. Cross-Coupling Reactions

The compound is widely used as a boron source in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The efficiency of this reaction has been demonstrated in various studies, where 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester has been employed to couple with different aryl halides, yielding high-purity products under mild conditions .

1.2. Synthesis of Complex Molecules

This boronic acid derivative facilitates the construction of complex molecular architectures. For example, it has been utilized in the synthesis of pyridazine derivatives that exhibit biological activity, including potential inhibitors for various kinases . The ability to introduce functional groups selectively makes it an invaluable tool for chemists working on drug discovery and development.

Medicinal Chemistry

2.1. Drug Development

The compound has been investigated for its role in developing new therapeutic agents. For instance, it has been used to synthesize compounds that act as DYRK1A inhibitors, which are implicated in various diseases including cancer and neurodegenerative disorders . The structural modifications enabled by using this compound can lead to improved efficacy and selectivity of drug candidates.

2.2. Biological Activity Studies

Research has shown that derivatives synthesized from this boronic acid exhibit significant biological activities, making them candidates for further pharmacological evaluation. The structure-activity relationship (SAR) studies often involve modifications at the pyridine ring and the attached aryl groups, allowing researchers to optimize interactions with biological targets .

Material Science

3.1. Polymer Chemistry

In material science, this compound can be employed in the synthesis of functional polymers through cross-coupling reactions. These polymers can exhibit unique electronic properties and are being explored for applications in organic electronics and photonic devices .

3.2. Sensor Development

The compound's ability to form stable complexes with various metal ions makes it suitable for developing sensors that can detect metal ions in environmental samples or biological systems. This application leverages its coordination chemistry alongside its synthetic versatility .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Synthetic Chemistry | Used as a boron source in Suzuki-Miyaura coupling reactions | Biaryls, Pyridazine derivatives |

| Medicinal Chemistry | Development of therapeutics targeting kinases | DYRK1A inhibitors |

| Material Science | Synthesis of functional polymers for electronics | Conductive polymers |

| Sensor Development | Detection of metal ions through stable complex formation | Environmental sensors |

Case Studies

Case Study 1: Synthesis of DYRK1A Inhibitors

A study detailed the synthesis of a series of pyridazine derivatives using this compound as a key intermediate. The resulting compounds were evaluated for their inhibitory activity against DYRK1A, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Polymer Synthesis

Another research project focused on creating conductive polymers utilizing this boronic acid ester in a cross-coupling reaction with various dihalides. The resulting materials exhibited enhanced electrical conductivity and were tested for use in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The primary mechanism of action for 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester involves its role as a reagent in the Suzuki–Miyaura coupling reaction. The reaction proceeds through the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Variations

Research Findings and Trends

- Catalyst Compatibility : Pd(PPh3)4 is widely used for Suzuki couplings of pyridine boronic esters, though Pd(dppf)Cl2 shows efficacy in aqueous dioxane systems (e.g., for tetrahydropyridinyl intermediates) .

- Stability Considerations : Pinacol esters with electron-withdrawing groups (e.g., trifluoromethyl in 2-Chloro-4-(trifluoromethyl)pyridine-2-boronic acid pinacol ester) exhibit lower pKa (~-1.69), enhancing hydrolysis susceptibility .

Biological Activity

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. Boronic acids and their derivatives are known for their ability to interact with biological targets, making them valuable in the synthesis of pharmaceuticals and as therapeutic agents.

- Molecular Formula : CHBNO

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- Solubility : Insoluble in water, which may influence its bioavailability and pharmacokinetics.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, a property that is leveraged in various therapeutic applications. This interaction is crucial in the inhibition of enzymes such as DYRK1A, which is implicated in several diseases including cancer and neurodegenerative disorders.

Biological Activity Data

| Activity Type | Target | IC / EC | Reference |

|---|---|---|---|

| DYRK1A Inhibition | Enzyme | 100 nM | |

| Antiparasitic Activity | Leishmania infantum | pEC 6.1 | |

| Cytotoxicity | Various cell lines | pCC 5.1 |

Case Study 1: DYRK1A Inhibition

Research indicates that this compound acts as a potent inhibitor of DYRK1A, with an IC value of approximately 100 nM. This inhibition is significant as DYRK1A plays a role in cell cycle regulation and neuronal differentiation, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Antiparasitic Activity

In studies focused on antiparasitic properties, the compound demonstrated substantial activity against Leishmania infantum, with a pEC value of 6.1. This highlights its potential as a therapeutic agent in the treatment of leishmaniasis, a disease caused by parasitic protozoa .

Case Study 3: Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated across various cancer cell lines, revealing a pCC value of 5.1. These findings suggest that while the compound exhibits selective toxicity towards certain cancer cells, further optimization may be required to enhance its therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine derivative reacts with a boronic acid/ester precursor. For example, details a palladium-catalyzed coupling of 2-bromopyridine-4-boronic acid pinacol ester with 3-tolylboronic acid derivatives. Reaction parameters such as catalyst choice (e.g., Pd(dppf)Cl₂), solvent (THF/H₂O), and temperature (75–110°C) critically affect yield and purity. Metal-free alternatives (e.g., photoinduced decarboxylative borylation, as in ) are emerging but require optimization for tertiary substrates .

Q. How is the purity and structural integrity of this boronic ester validated in academic research?

- Methodological Answer : Characterization relies on a combination of ¹H/¹³C NMR (to confirm regioselectivity of the tolyl and boronic ester groups), ¹¹B NMR (to verify boronate ester formation, as in ), and HPLC-MS (for purity >95%). emphasizes the use of FT-IR to monitor the B-O stretching band (~1350 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation in crystalline derivatives .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The pinacol ester enhances stability against protodeboronation compared to free boronic acids. It is soluble in polar aprotic solvents (e.g., DMF, THF) but hydrolyzes slowly in aqueous media. Storage at 0–6°C under inert atmosphere (N₂/Ar) is recommended, as per and . Stability studies in suggest avoiding prolonged exposure to diols or strong acids, which can displace the pinacol group .

Advanced Research Questions

Q. How can reaction selectivity be controlled in cross-coupling reactions involving this boronic ester?

- Methodological Answer : Selectivity in Suzuki-Miyaura couplings depends on steric and electronic factors. For example, demonstrates that coupling with electron-deficient aryl halides requires Pd(OAc)₂ with SPhos ligand in toluene/EtOH, achieving >90% yield. Competing protodeboronation is minimized by using anhydrous solvents and avoiding basic conditions. Advanced strategies include in situ generation of borinic esters ( ) to enhance E/Z selectivity in allylboration .

Q. What mechanistic insights explain contradictions in catalytic efficiency across different substrates?

- Methodological Answer : Discrepancies arise from competing pathways such as oxidative addition vs. transmetallation rates. highlights that steric hindrance at the pyridine’s 3-tolyl group slows transmetallation in bulky substrates, necessitating higher catalyst loading (5–10 mol% Pd). Kinetic studies using ¹¹B NMR ( ) reveal that borinic ester intermediates form under LiOH-mediated conditions, altering reaction pathways and improving efficiency for tertiary centers .

Q. How does this compound perform in multi-step syntheses of complex heterocycles or pharmaceuticals?

- Methodological Answer : The boronic ester serves as a versatile intermediate in synthesizing kinase inhibitors and fluorescent probes. details its use in constructing sulfonamide-linked pyridine derivatives via sequential coupling and deprotection. Key steps include Boc-group removal (TFA/CH₂Cl₂, ) and micelle formation for aqueous-phase reactions ( ). Yields drop in multi-step sequences due to cumulative steric effects, requiring iterative optimization .

Critical Analysis of Contradictions

- (photoinduced borylation) claims metal-free synthesis but lacks data on tertiary substrates, whereas and report challenges with steric hindrance in such cases. Researchers must validate substrate scope before adopting new methods.

- (aqueous-phase micelles) conflicts with (hydrolysis sensitivity), suggesting pH-controlled conditions (pH 6–8) are essential for stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.